tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a 4-methylphenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
- Oxidation products include oxides and ketones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for studying carbamate-based inhibitors .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate involves the inhibition of specific enzymes by forming a covalent bond with the active site. This covalent modification leads to the inactivation of the enzyme, thereby blocking its biological activity. The molecular targets include serine hydrolases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
- tert-Butyl N-(2-methylphenyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-bromophenyl)carbamate
Comparison: tert-Butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. This makes it more selective in enzyme inhibition compared to other similar compounds. Additionally, the oxoethyl group enhances its reactivity in substitution reactions .
Properties
IUPAC Name |
tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-5-7-11(8-6-10)12(16)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSANGRQVUKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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